molecular formula C10H10ClIO B14074185 1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one

1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one

Cat. No.: B14074185
M. Wt: 308.54 g/mol
InChI Key: DBUJRQMVGXDMDQ-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one is an organic compound that belongs to the class of phenyl ketones. This compound is characterized by the presence of a chloromethyl group and an iodine atom attached to a phenyl ring, along with a propanone moiety. The unique combination of these functional groups makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor phenyl ketone, followed by the introduction of the chloromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to optimize the synthesis process.

Chemical Reactions Analysis

1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl and iodine groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The propanone moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one can be compared with other phenyl ketones and halogenated organic compounds. Similar compounds include:

    1-(2-Chlorophenyl)propan-1-one: Lacks the iodine atom, which may result in different reactivity and biological activity.

    1-(2-Iodophenyl)propan-1-one:

    1-(2-(Bromomethyl)-5-iodophenyl)propan-1-one: Substitution of chlorine with bromine can lead to variations in reactivity and interaction with biological targets. The uniqueness of this compound lies in the specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClIO

Molecular Weight

308.54 g/mol

IUPAC Name

1-[2-(chloromethyl)-5-iodophenyl]propan-1-one

InChI

InChI=1S/C10H10ClIO/c1-2-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,6H2,1H3

InChI Key

DBUJRQMVGXDMDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)I)CCl

Origin of Product

United States

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